Geranylgeranic acid

Catalog No.
S618715
CAS No.
83807-40-3
M.F
C20H32O2
M. Wt
304.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Geranylgeranic acid

CAS Number

83807-40-3

Product Name

Geranylgeranic acid

IUPAC Name

(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenoic acid

Molecular Formula

C20H32O2

Molecular Weight

304.5 g/mol

InChI

InChI=1S/C20H32O2/c1-16(2)9-6-10-17(3)11-7-12-18(4)13-8-14-19(5)15-20(21)22/h9,11,13,15H,6-8,10,12,14H2,1-5H3,(H,21,22)/b17-11+,18-13+,19-15+

InChI Key

SZNLKILVMCHHSD-OZFNKYQOSA-N

SMILES

CC(=CCCC(=CCCC(=CCCC(=CC(=O)O)C)C)C)C

Synonyms

geranylgeranic acid, geranylgeranic acid, (E,E,E,)-isomer, geranylgeranoic acid

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC(=CC(=O)O)C)C)C)C

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/C(=O)O)/C)/C)/C)C

Anticancer Properties

One of the most promising areas of GGA research involves its potential as an anticancer agent. Studies have shown that GGA can induce cell death in human hepatoma (liver cancer) cell lines []. This effect appears to be mediated through multiple pathways, including endoplasmic reticulum stress and a specific form of programmed cell death called pyroptosis [, ]. Interestingly, GGA is also found naturally in some medicinal herbs like turmeric, suggesting a potential link between traditional medicine and GGA's anticancer properties [].

Endogenous Production and Bioavailability

Another intriguing aspect of GGA research is its presence within the body. Initially thought to be solely derived from dietary sources, it has been discovered that GGA is also biosynthesized from mevalonic acid in mammalian cells []. This finding suggests a potential role for GGA in normal cellular function. Studies have also shown that GGA from dietary sources, such as turmeric, can be efficiently absorbed by the body, opening doors for further investigation into its potential therapeutic applications [].

Geranylgeranic acid is a naturally occurring acyclic isoprenoid fatty acid derived from the mevalonate pathway. It is characterized by its unique structure, which includes a long hydrocarbon chain consisting of twenty carbon atoms and multiple double bonds. This compound plays a significant role in various biological processes and is involved in the biosynthesis of several important biomolecules, including carotenoids and certain lipids. Geranylgeranic acid is also recognized for its potential therapeutic properties, particularly in cancer treatment.

  • Research suggests GGA may induce cell death in some cancer cells [, ].
  • The mechanism behind this appears to involve a process called pyroptosis, triggered by cellular stress responses [].
  • Further investigation is required to fully understand the exact mechanism of action.
  • Data on the safety and hazards of GGA is limited.
  • More research is needed to determine its potential toxicity and other safety concerns.
, primarily involving its conversion to other biologically active compounds. Notably, it can be metabolized to geranylgeranyl aldehyde through enzymatic action, which is crucial for its biological activity. The conversion from geranylgeranyl alcohol to geranylgeranyl aldehyde does not require nicotinamide adenine dinucleotide phosphate (NAD(P)+) and occurs in human hepatoma cells as well as rat liver homogenates . Additionally, geranylgeranic acid serves as a precursor for the synthesis of geranylgeranyl diphosphate, which is essential for the post-translational modification of proteins via isoprenylation.

Geranylgeranic acid exhibits several biological activities, particularly in relation to cell signaling and growth regulation. Research indicates that it has antitumor effects, especially in human hepatoma-derived cell lines, where it induces cell death through mechanisms such as pyroptosis—a form of programmed cell death associated with inflammation . The compound also influences differentiation processes and has been studied for its role in modulating immune responses by acting on Toll-like receptor 4 signaling pathways.

The biosynthesis of geranylgeranic acid occurs primarily through the mevalonate pathway, where it is generated from farnesyl pyrophosphate via specific enzymatic reactions. Key enzymes involved include geranylgeranyl pyrophosphate synthase, which catalyzes the condensation of farnesyl pyrophosphate with isopentenyl pyrophosphate to produce geranylgeranyl pyrophosphate . This pathway has been confirmed through isotopomer spectral analysis using labeled precursors in cultured cells .

Geranylgeranic acid has several applications in both research and therapeutic contexts:

  • Cancer Treatment: Its ability to induce cell death in cancer cells makes it a candidate for further investigation as an anticancer agent.
  • Biochemical Research: Researchers utilize geranylgeranic acid to study lipid metabolism and protein modification processes.
  • Nutraceuticals: Due to its biological activity, it is explored as a dietary supplement with potential health benefits.

Studies have shown that geranylgeranic acid interacts with various cellular pathways and molecules. For instance, it has been found to influence the activity of certain enzymes involved in lipid metabolism and protein prenylation. Its interaction with Toll-like receptors highlights its role in modulating inflammatory responses and immune system activity . Additionally, research indicates that the compound may affect cellular signaling pathways related to apoptosis and cell survival.

Geranylgeranic acid shares structural similarities with several other compounds derived from the mevalonate pathway. Here are some notable comparisons:

Compound NameStructure TypeCarbon CountUnique Features
Farnesyl AcidAcyclic Isoprenoid15Precursor to geranylgeranic acid; shorter carbon chain.
Geranyl AcidAcyclic Isoprenoid10Shorter than geranylgeranic acid; involved in similar biosynthetic pathways.
PhytolAcyclic Isoprenoid20Found in chlorophyll; involved in plant metabolism.
Ubiquinone (Coenzyme Q10)Acyclic Isoprenoid50+Contains multiple isoprene units; crucial for mitochondrial function.

Geranylgeranic acid stands out due to its specific length and double bond configuration, making it integral to both cellular signaling and metabolic processes not fully shared by the other compounds listed.

Geranylgeranic acid, systematically known as (2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenoic acid, represents a crucial diterpenoid compound with a molecular weight of 304.5 grams per mole [2]. The biosynthetic conversion from geranylgeranyl pyrophosphate to geranylgeranic acid proceeds through a well-characterized enzymatic cascade involving sequential dephosphorylation and oxidation reactions [1] [23].

The initial substrate, geranylgeranyl pyrophosphate, serves as a central precursor for various terpenes and terpenoids, including essential compounds such as ubiquinones and menaquinones [9]. In plants, geranylgeranyl pyrophosphate functions as an intermediate in the biosynthesis of chlorophylls, carotenoids, tocopherols, plastoquinones, and gibberellins, while also serving as a precursor for numerous secondary metabolites [25] [30].

The transformation pathway begins with the dephosphorylation of geranylgeranyl pyrophosphate to geranylgeraniol through specific phosphatase enzymes [1] [37]. This conversion represents the committed step toward geranylgeranic acid formation, as geranylgeraniol serves exclusively as the immediate precursor for subsequent oxidation reactions [5] [42].

Following dephosphorylation, geranylgeraniol undergoes two consecutive oxidation steps [5] [42]. The first oxidation converts geranylgeraniol to geranylgeranyl aldehyde through an oxygen-dependent mechanism that does not require exogenous nicotinamide adenine dinucleotide cofactors [5] [42]. The second oxidation step transforms geranylgeranyl aldehyde to geranylgeranic acid via a nicotinamide adenine dinucleotide-dependent aldehyde dehydrogenase reaction [5] [46].

Isotopomer spectral analysis has demonstrated that approximately 80% of cellular geranylgeranic acid can be newly synthesized from mevalonate within 12 hours in human hepatoma cell lines [23] [24]. This rapid turnover indicates the dynamic nature of geranylgeranic acid biosynthesis and its potential regulatory importance in cellular metabolism [23] [24].

Enzymatic Dephosphorylation and Oxidation Mechanisms

The enzymatic mechanisms governing geranylgeranic acid biosynthesis involve distinct classes of enzymes operating through specific catalytic processes. The dephosphorylation step is mediated by specialized phosphatases, while the oxidation reactions employ different oxidoreductase systems depending on cellular context [1] [34] [42].

Dephosphorylation Mechanisms

Two primary enzymatic systems catalyze the dephosphorylation of geranylgeranyl pyrophosphate to geranylgeraniol [1] [34] [37]. Type 1 polyisoprenoid diphosphate phosphatase represents the predominant mechanism in mammalian systems, functioning independently of magnesium ions and demonstrating substrate specificity for geranylgeranyl pyrophosphate with apparent kinetic parameters in the range of 0.1 to 0.2 millimolar [34] [37].

Alternative dephosphorylation occurs through dedicated geranylgeranyl pyrophosphate phosphatases, which have been characterized in plant systems [34]. These membrane-bound enzymes exhibit tetrameric structures with native molecular masses of approximately 232 kilodaltons and subunit sizes of 58 kilodaltons [34]. The enzymes demonstrate pH optima between 6.0 and 6.5 and maintain stability during storage without significant loss of phosphatase activity [34].

The dephosphorylation reaction proceeds through a sequential mechanism where phosphate groups are released from geranylgeranyl pyrophosphate, potentially involving intermediate formation of geranylgeranyl monophosphate before complete conversion to geranylgeraniol [1] [37]. This process is essential for regulating intracellular geranylgeraniol concentrations and subsequent geranylgeranic acid formation [37].

Oxidation Mechanisms

The oxidation of geranylgeraniol to geranylgeranyl aldehyde involves two distinct enzymatic systems operating in a complementary manner [42] [43] [45]. Monoamine oxidase B serves as the primary oxidative enzyme, particularly in hepatic tissues, where it demonstrates high affinity for geranylgeraniol with kinetic parameters of approximately 34 micromolar [42] [43].

Monoamine oxidase B catalyzes the oxygen-dependent oxidation of geranylgeraniol through a flavin adenine dinucleotide-mediated mechanism [42] [47]. The enzyme localizes to the mitochondrial outer membrane and exhibits substrate specificity for geranylgeraniol among various isoprenoid alcohols [42] [47]. Experimental evidence demonstrates that monoamine oxidase B inhibitors significantly reduce endogenous geranylgeranic acid levels in human hepatoma cell lines [42] [43].

Cytochrome P450 3A4 functions as a backup oxidative system when monoamine oxidase B activity is compromised [45]. This enzyme demonstrates allosteric sigmoidal kinetics with geranylgeraniol, exhibiting apparent kinetic parameters of approximately 4 millimolar and Hill coefficients greater than unity, indicating positive cooperativity [45]. The cytochrome P450 3A4 system requires nicotinamide adenine dinucleotide phosphate and molecular oxygen for catalytic activity [45] [48].

The final oxidation step converting geranylgeranyl aldehyde to geranylgeranic acid is catalyzed by aldehyde dehydrogenase enzymes [5] [46] [49]. These enzymes utilize nicotinamide adenine dinucleotide or nicotinamide adenine dinucleotide phosphate as cofactors and demonstrate broad substrate specificity for various aldehyde compounds [46] [49]. The reaction proceeds through formation of a hemithioacetal intermediate followed by hydride transfer to generate the final carboxylic acid product [46].

Role of Geranylgeranyl Pyrophosphate Synthase

Geranylgeranyl pyrophosphate synthase represents a critical regulatory enzyme controlling the availability of geranylgeranyl pyrophosphate for geranylgeranic acid biosynthesis [7] [12] [15]. This enzyme catalyzes the condensation reaction between farnesyl pyrophosphate and isopentenyl pyrophosphate to generate the 20-carbon geranylgeranyl pyrophosphate precursor [15] [16].

Structural Characteristics and Catalytic Mechanism

The crystal structure of geranylgeranyl pyrophosphate synthase reveals a homodimeric enzyme composed entirely of 15 alpha-helices connected by loop regions [15] [16]. The structure features alpha-helices arranged around a large central cavity, with the amino-terminal 17 amino acids forming a critical dimerization interface [15] [16]. Deletion of these amino-terminal residues results in monomer formation and complete loss of enzymatic activity [15] [16].

Each subunit contains an elongated hydrophobic crevice surrounded by specific alpha-helical domains that accommodate two conserved aspartate-rich motifs at the active site [15] [35]. These motifs coordinate magnesium ions essential for substrate binding and catalytic activity [15] [17]. The active site is sealed at the bottom by three large residues: tyrosine-107, phenylalanine-108, and histidine-139, which determine product chain length specificity [15] [16].

The catalytic mechanism proceeds through a three-step ionization-condensation-elimination reaction [17] [35]. Initial substrate binding positions isopentenyl pyrophosphate and farnesyl pyrophosphate in their respective binding pockets [17]. Formation of an allylic carbocation through pyrophosphate departure is facilitated by three magnesium ions bound in the catalytic cavity [17] [35]. Electrophilic attack by the carbocation on the C4 carbon of isopentenyl pyrophosphate forms the carbon-carbon bond, followed by stereospecific proton elimination to yield geranylgeranyl pyrophosphate [17].

Regulatory Functions and Product Specificity

Geranylgeranyl pyrophosphate synthase exhibits sophisticated regulatory mechanisms that control isoprenoid biosynthetic flux [12] [14] [33]. The enzyme demonstrates substrate specificity through structural features that distinguish it from related prenyltransferases [12] [35]. Unlike farnesyl pyrophosphate synthase, which contains bulky phenylalanine residues that limit chain elongation, geranylgeranyl pyrophosphate synthase possesses alanine and serine residues that accommodate the larger 20-carbon product [35].

Kinetic studies reveal that geranylgeranyl pyrophosphate synthase activity can be enhanced through protein-protein interactions [14]. In rice, the geranylgeranyl pyrophosphate synthase recruiting protein forms heterodimeric complexes with the catalytic subunit, resulting in increased catalytic efficiency and improved substrate specificity [14]. This interaction increases the apparent affinity for isopentenyl pyrophosphate by approximately 14.5-fold compared to homodimeric enzyme complexes [14].

The enzyme plays essential roles in multiple biosynthetic pathways beyond geranylgeranic acid formation [11] [12] [25]. In plants, geranylgeranyl pyrophosphate synthase provides precursors for carotenoid biosynthesis, chlorophyll synthesis, and gibberellin production [11] [25]. The enzyme also supplies geranylgeranyl pyrophosphate for protein geranylgeranylation reactions critical for membrane association and protein function [30] [40].

Species-Specific Biosynthesis in Plants and Mammals

Significant variations exist in geranylgeranic acid biosynthetic pathways between plant and mammalian systems, reflecting evolutionary adaptations and metabolic specializations [22] [23] [25] [26].

Plant Biosynthetic Systems

Plants utilize dual biosynthetic pathways for geranylgeranyl pyrophosphate production, employing both the mevalonate pathway in the cytosol and the methylerythritol phosphate pathway in plastids [25] [51] [54]. This compartmentalization allows for specialized production of geranylgeranyl pyrophosphate for different metabolic purposes [25] [54] [57].

In Arabidopsis thaliana, twelve distinct geranylgeranyl pyrophosphate synthase paralogs provide functional diversity through subfunctionalization and tissue-specific expression patterns [11] [22]. These isoforms localize to different subcellular compartments: geranylgeranyl pyrophosphate synthase 1 and 3 target chloroplasts, geranylgeranyl pyrophosphate synthase 2 and 4 localize to the endoplasmic reticulum, and geranylgeranyl pyrophosphate synthase 6 imports into mitochondria [11]. This subcellular distribution enables compartment-specific geranylgeranyl pyrophosphate synthesis rather than relying on transport between organelles [11].

Rice employs a unique regulatory mechanism involving geranylgeranyl pyrophosphate synthase recruiting protein, which directs the catalytic subunit to specific subcellular locations [14]. In the stroma, homodimeric geranylgeranyl pyrophosphate synthase operates independently, while in thylakoid membranes, heterodimeric complexes with the recruiting protein demonstrate enhanced catalytic properties [14]. This system provides precise control over geranylgeranyl pyrophosphate allocation between competing biosynthetic pathways [14].

The methylerythritol phosphate pathway in plant plastids synthesizes geranylgeranyl pyrophosphate primarily for carotenoid and chlorophyll biosynthesis [51] [52] [53]. This pathway begins with 1-deoxy-D-xylulose 5-phosphate formation from pyruvate and glyceraldehyde 3-phosphate, proceeding through methylerythritol cyclodiphosphate as a key regulatory intermediate [52] [53]. Under oxidative stress conditions, methylerythritol cyclodiphosphate accumulates and functions as a signaling molecule [50].

Mammalian Biosynthetic Systems

Mammalian systems rely exclusively on the mevalonate pathway for geranylgeranyl pyrophosphate production, with geranylgeranic acid biosynthesis occurring predominantly in hepatic tissues [23] [24] [26]. Isotopomer analysis using 13C-labeled mevalonate confirms that geranylgeranic acid derives from mevalonate through geranylgeranyl pyrophosphate intermediates [23] [24].

The mammalian pathway demonstrates tissue-specific distribution patterns, with liver containing 5- to 10-fold higher geranylgeranic acid concentrations compared to other organs [23] [26]. This hepatic enrichment correlates with high expression levels of biosynthetic enzymes, particularly monoamine oxidase B and cytochrome P450 3A4 [42] [45].

Mammalian geranylgeranic acid biosynthesis exhibits age-dependent variations in enzyme expression and metabolite levels [26]. Studies in C3H/HeN mice demonstrate significant decreases in hepatic geranylgeranic acid content with advancing age, suggesting regulatory changes in biosynthetic capacity [26]. This age-related decline correlates with alterations in monoamine oxidase B activity and overall metabolic flux through the pathway [26].

The mammalian system incorporates sophisticated backup mechanisms to maintain geranylgeranic acid production [45]. When monoamine oxidase B activity is compromised through genetic knockout or pharmacological inhibition, cytochrome P450 3A4 expression increases to compensate for reduced oxidative capacity [45]. This redundancy ensures continued geranylgeranic acid biosynthesis under various physiological conditions [45].

Regulation of Biosynthetic Flux by Feedback Inhibitors

The biosynthetic pathway leading to geranylgeranic acid incorporates multiple regulatory mechanisms that control metabolic flux and maintain homeostatic balance [27] [28] [29] [31].

Mevalonate Pathway Regulation

The mevalonate pathway demonstrates sophisticated feedback control through inhibition of key enzymatic steps [27] [28]. Mevalonate kinase, which catalyzes phosphorylation of mevalonate to phosphomevalonate, serves as a critical regulatory point subject to feedback inhibition by downstream isoprenoid products [27] [28]. Farnesyl pyrophosphate and geranyl pyrophosphate exert competitive inhibition at the adenosine triphosphate binding site of mevalonate kinase [27] [28].

The feedback inhibition mechanism involves overlapping binding sites for adenosine triphosphate and isoprenoid inhibitors [27]. The phosphate group of farnesyl thiophosphate nearly superimposes on the beta-phosphate of adenosine triphosphate, while the polyisoprenoid chain occupies the adenosine binding region [27]. This competitive binding results in dose-dependent reduction of mevalonate kinase activity with inhibition constants in the micromolar range [28].

Structural analysis reveals that specific amino acid residues contribute to feedback sensitivity [27]. Mutations at threonine-104 and isoleucine-196 produce significant increases in inhibition constants, suggesting these positions are critical for inhibitor binding [27]. Double mutations can reduce feedback sensitivity by approximately 40-fold, indicating potential targets for metabolic engineering applications [27].

Methylerythritol Phosphate Pathway Regulation

The methylerythritol phosphate pathway incorporates unique regulatory mechanisms distinct from mevalonate pathway control [29] [31] [50]. Under oxidative stress conditions, methylerythritol cyclodiphosphate accumulates as iron-sulfur cluster enzymes become oxygen-sensitive [50]. This accumulation serves both as a metabolic bottleneck and as a signaling molecule for stress response pathways [50].

The pathway demonstrates complex regulation through differential sensitivity at multiple enzymatic steps [31] [50]. 1-deoxy-D-xylulose 5-phosphate synthase and 1-deoxy-D-xylulose 5-phosphate reductoisomerase function as rate-limiting enzymes subject to transcriptional and post-translational control [31] [55]. Inhibitor studies using fosmidomycin demonstrate that methylerythritol phosphate pathway disruption significantly affects geranylgeranyl pyrophosphate availability and downstream metabolite production [51] [55].

Cross-talk between mevalonate and methylerythritol phosphate pathways provides additional regulatory complexity in plant systems [51] [54] [55]. Evidence suggests bidirectional exchange of isoprenoid precursors between cytosolic and plastidic compartments, although the efficiency varies depending on species and developmental stage [51] [55]. This metabolic flexibility allows plants to maintain geranylgeranic acid biosynthesis under varying environmental conditions [54] [55].

Integrated Regulatory Networks

The regulation of geranylgeranic acid biosynthesis operates through integrated networks that coordinate multiple metabolic pathways [29] [32] [33]. Mathematical modeling approaches demonstrate that feedback strength determines steady-state metabolite levels and system responsiveness to perturbations [29]. These models predict that altering feedback gain can significantly impact overall pathway flux and product formation [29].

Synthetic biology approaches have validated theoretical predictions about feedback regulation importance [32]. Engineered genetic circuits incorporating negative feedback loops demonstrate predictable control over metabolite biosynthesis rates and final concentrations [32]. These studies confirm that layered feedback mechanisms provide robust control over biosynthetic flux while maintaining system stability [32].

The regulatory networks also incorporate hormonal and developmental signals that modulate geranylgeranic acid production [29] [33]. In plants, gibberellin signaling pathways interact with geranylgeranyl pyrophosphate synthase expression to coordinate growth-related metabolic demands [29] [33]. Similarly, stress-responsive transcription factors can rapidly alter biosynthetic enzyme expression in response to environmental challenges [31] [50].

EnzymeFunctionCellular LocationCofactors/RequirementsKm Value
Geranylgeranyl Pyrophosphate SynthaseSynthesizes geranylgeranyl pyrophosphate from farnesyl pyrophosphate and isopentenyl pyrophosphateCytosol, Plastids, MitochondriaMagnesium ions, isopentenyl pyrophosphate, farnesyl pyrophosphateIsopentenyl pyrophosphate: 14.5-fold increased affinity with recruiting protein
Monoamine Oxidase BPrimary enzyme for geranylgeraniol oxidation to geranylgeranyl aldehydeMitochondrial outer membraneOxygen, flavin adenine dinucleotideGeranylgeraniol: 34 micromolar
Cytochrome P450 3A4Backup enzyme for geranylgeraniol oxidationEndoplasmic reticulumNicotinamide adenine dinucleotide phosphate, oxygenGeranylgeraniol: 4 millimolar (allosteric kinetics)
Aldehyde DehydrogenaseConverts geranylgeranyl aldehyde to geranylgeranic acidCytosol and mitochondriaNicotinamide adenine dinucleotide/nicotinamide adenine dinucleotide phosphateVariable depending on isoform
Type 1 Polyisoprenoid Diphosphate PhosphataseDephosphorylates geranylgeranyl pyrophosphate to geranylgeraniolEndoplasmic reticulumNone (magnesium-independent)Geranylgeranyl pyrophosphate: 0.1-0.2 millimolar
Pathway ComponentMevalonate PathwayMethylerythritol Phosphate Pathway
Isoprenoid Precursor SourceAcetyl-coenzyme A to isopentenyl pyrophosphate/dimethylallyl pyrophosphatePyruvate plus glyceraldehyde 3-phosphate to isopentenyl pyrophosphate/dimethylallyl pyrophosphate
Cellular CompartmentCytosol, endoplasmic reticulum, peroxisomesPlastids
Geranylgeranyl Pyrophosphate Synthesis LocationCytosolic geranylgeranyl pyrophosphate synthasePlastidic geranylgeranyl pyrophosphate synthase
Primary FunctionSterol synthesis, protein geranylgeranylationCarotenoids, chlorophyll, gibberellins
Key Regulatory Enzyme3-hydroxy-3-methylglutaryl-coenzyme A reductase1-deoxy-D-xylulose 5-phosphate synthase, 1-deoxy-D-xylulose 5-phosphate reductoisomerase
Feedback RegulationFarnesyl pyrophosphate/geranyl pyrophosphate inhibition of mevalonate kinaseMethylerythritol cyclodiphosphate accumulation under stress
Organism TypeGeranylgeranyl Pyrophosphate Synthase IsoformsPathway UsedSubcellular TargetingUnique Features
Plants (Arabidopsis)12 paralogs (geranylgeranyl pyrophosphate synthase 1-6)Both mevalonate (cytosol) and methylerythritol phosphate (plastids)Chloroplasts, endoplasmic reticulum, mitochondriaTissue-specific expression patterns
Plants (Rice)1 active (rice geranylgeranyl pyrophosphate synthase 1) plus recruiting proteinBoth mevalonate and methylerythritol phosphateStroma (homodimer), thylakoids (heterodimer)Recruiting protein-mediated recruitment to thylakoids
Mammals (Human/Rat)Single cytosolic geranylgeranyl pyrophosphate synthaseMevalonate pathway onlyCytosol and endoplasmic reticulumMonoamine oxidase B/cytochrome P450 3A4 backup system for geranylgeraniol oxidation
Yeast (Saccharomyces cerevisiae)Type-III geranylgeranyl pyrophosphate synthaseMevalonate pathway onlyCytosolDimer formation essential for activity
Bacteria (Escherichia coli)CrtE (geranylgeranyl pyrophosphate synthase homolog)Methylerythritol phosphate pathway onlyCytoplasmPart of carotenoid biosynthesis

Geranylgeranoic acid demonstrates potent anticancer properties through multiple mechanistic pathways that culminate in programmed cell death. The compound exhibits selective cytotoxicity against various malignant cell types while showing minimal effects on normal cells, making it an attractive candidate for cancer therapeutics [1] [2] [3].

The primary mechanism of anticancer activity involves the induction of apoptosis through both mitochondrial and endoplasmic reticulum stress pathways. In colon cancer Colo-205 cells, geranylgeranoic acid treatment at concentrations of 20 μM results in significant apoptotic cell death characterized by upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2 [1]. This mitochondrial pathway activation leads to cytochrome c release, caspase cascade activation, and ultimately DNA fragmentation characteristic of apoptotic cell death [1].

Studies in T-cell leukemia models reveal that geranylgeranoic acid induces apoptosis through protein geranylgeranylation disruption, which alters the membrane localization and function of small GTPases essential for cell survival [2]. The compound effectively reduces protein levels of geranylgeranylated proteins such as Rap1A and Rab6 without affecting protein farnesylation, indicating specificity for the geranylgeranyl diphosphate synthase pathway [2]. This selective inhibition results in caspase activation and enhanced ERK phosphorylation, contributing to the apoptotic response [2].

In hepatoma cell lines including HuH-7, PLC/PRF-5, and HepG2, geranylgeranoic acid induces cell death through endoplasmic reticulum stress-mediated pathways at concentrations around 10 μM [3]. The compound triggers rapid upregulation of lysophosphatidylcholine species containing palmitic acid, palmitoleic acid, and arachidonic acid within 2 hours of treatment, leading to membrane composition changes that promote lipotoxicity [3].

The anticancer effects are accompanied by cell cycle arrest, particularly at the G2/M checkpoint in colon cancer cells [1]. This arrest provides additional time for DNA damage assessment and repair mechanisms, and when repair is unsuccessful, cells proceed to apoptosis [1]. The combination of cell cycle arrest and apoptosis induction makes geranylgeranoic acid particularly effective against rapidly dividing cancer cells [1].

Prostate cancer studies demonstrate that geranylgeranoic acid treatment significantly reduces whole body tumor burden and prolongs overall survival in mouse models [4]. The compound shows preferential activity against metastatic sites while sparing normal tissues, suggesting that cancer cells have heightened dependency on geranylgeranylation pathways compared to normal cells [4].

Non-Retinoid Signaling Pathways (TLR4, ER Stress, Pyroptosis)

Geranylgeranoic acid activates distinct non-retinoid signaling cascades that contribute to its biological activity, particularly through Toll-like receptor 4 (TLR4) signaling, endoplasmic reticulum stress responses, and pyroptotic cell death mechanisms. These pathways operate independently of classical retinoid receptor signaling and represent novel mechanisms of action for this compound [3] [5].

The TLR4 signaling pathway is activated by geranylgeranoic acid through an indirect mechanism involving ceramide-containing vesicle formation [3]. Treatment with geranylgeranoic acid leads to rapid increases in lysophosphatidylcholine species, particularly those containing palmitic acid, which promotes ceramide synthesis and subsequent vesicle secretion [3]. These ceramide-enriched vesicles function as damage-associated molecular patterns that bind to TLR4 receptors on the cell surface [3].

Upon TLR4 activation, the signaling cascade proceeds through both MyD88-dependent and TRIF-dependent pathways [6]. The MyD88 pathway leads to rapid activation of nuclear factor-kappa B and production of pro-inflammatory cytokines including tumor necrosis factor-alpha, interleukin-1β, and interleukin-6 [6]. The TRIF pathway, activated following TLR4 endocytosis, results in interferon regulatory factor 3 activation and type I interferon production [6].

Endoplasmic reticulum stress induction represents a central mechanism through which geranylgeranoic acid exerts its cellular effects [3]. The compound causes accumulation of misfolded proteins in the endoplasmic reticulum lumen, leading to activation of the unfolded protein response [3]. This stress response is characterized by endoplasmic reticulum membrane expansion, increased expression of molecular chaperones, and enhanced protein degradation through endoplasmic reticulum-associated degradation pathways [3].

The endoplasmic reticulum stress induced by geranylgeranoic acid shares similarities with lipid-induced stress caused by saturated fatty acids such as palmitic acid [3]. This type of stress differs from classical protein misfolding stress induced by compounds like tunicamycin, as it involves membrane composition changes rather than direct protein damage [3]. The stress can be ameliorated by co-treatment with oleic acid, a monounsaturated fatty acid that helps restore membrane fluidity [3].

Pyroptosis, a highly inflammatory form of programmed cell death, is triggered by geranylgeranoic acid through non-canonical pathways [3] [5]. The compound activates caspase-4 in human cells, which directly recognizes intracellular lipopolysaccharide-like molecules and initiates pyroptotic signaling [5]. This activation leads to cleavage of gasdermin D, a key executor protein that forms pores in the cell membrane [5].

The pyroptotic response involves formation of large membrane pores with diameters of approximately 21 nanometers, allowing release of cellular contents including pro-inflammatory cytokines, ATP, and other damage-associated molecular patterns [5]. This process differs from apoptosis in that it is highly inflammatory and results in rapid cell lysis rather than orderly cellular dismantling [5].

The temporal sequence of these non-retinoid pathways involves rapid TLR4 activation within 2 hours, followed by sustained endoplasmic reticulum stress over 6-12 hours, and culminating in pyroptotic cell death at 24-48 hours post-treatment [3]. This coordinated response ensures effective elimination of cells while simultaneously alerting the immune system through inflammatory mediator release [3].

Modulation of Unfolded Protein Response (UPR)

Geranylgeranoic acid significantly modulates the unfolded protein response through selective activation of specific UPR branches, leading to coordinated cellular stress management and ultimately cell fate determination [3] [7]. The compound induces a pattern of UPR activation that resembles lipid-induced endoplasmic reticulum stress rather than classical protein misfolding stress [3].

The IRE1 (inositol-requiring enzyme 1) pathway shows robust activation following geranylgeranoic acid treatment [3]. IRE1 functions as both a kinase and endoribonuclease, undergoing homodimerization and autophosphorylation upon release from the endoplasmic reticulum chaperone BiP [7]. Activated IRE1 performs unconventional splicing of XBP1 mRNA, removing a 26-nucleotide intron to produce the active transcription factor XBP1s [7]. This spliced form translocates to the nucleus and upregulates genes involved in endoplasmic reticulum expansion, protein folding, and endoplasmic reticulum-associated degradation [7].

The PERK (protein kinase RNA-like endoplasmic reticulum kinase) pathway is also activated by geranylgeranoic acid treatment [3]. PERK activation occurs through dimerization and autophosphorylation, leading to phosphorylation of eukaryotic translation initiation factor 2α (eIF2α) [7]. This phosphorylation event reduces global protein synthesis while selectively enhancing translation of activating transcription factor 4 (ATF4) [7]. ATF4 subsequently induces expression of genes involved in amino acid metabolism, antioxidant responses, and autophagy [7].

Notably, the ATF6 (activating transcription factor 6) pathway shows minimal activation in response to geranylgeranoic acid, distinguishing this response from classical endoplasmic reticulum stress inducers like tunicamycin [3]. This selective pathway activation suggests that geranylgeranoic acid induces a specific type of endoplasmic reticulum stress related to lipid metabolism rather than general protein misfolding [3].

The downstream consequences of UPR activation include enhanced expression of molecular chaperones such as BiP, GRP94, and calreticulin, which assist in protein folding and quality control [7]. Additionally, components of the endoplasmic reticulum-associated degradation machinery are upregulated, including E3 ubiquitin ligases such as HRD1 and gp78, which target misfolded proteins for proteasomal degradation [7].

Autophagy induction represents another critical outcome of UPR modulation by geranylgeranoic acid [3]. The compound rapidly upregulates Beclin-1 expression through ATF4-dependent mechanisms, promoting autophagosome formation [3]. However, this autophagic response appears incomplete, with accumulation of LC3-II protein and p62/SQSTM1, suggesting impaired autophagosome-lysosome fusion [3].

The temporal dynamics of UPR activation show early IRE1 and PERK pathway stimulation within 2-4 hours of geranylgeranoic acid treatment, followed by sustained responses over 12-24 hours [3]. The magnitude of response is dose-dependent, with maximal activation occurring at concentrations of 10-20 μM [3].

Interestingly, the UPR response induced by geranylgeranoic acid can be modulated by co-treatment with other lipids [3]. Oleic acid, a monounsaturated fatty acid, significantly attenuates both UPR activation and subsequent cell death, suggesting that membrane composition changes drive the stress response [3]. This finding supports the concept that geranylgeranoic acid induces lipotoxic stress through membrane perturbation rather than direct protein damage [3].

The cell fate consequences of prolonged UPR activation include metabolic reprogramming from glycolysis to oxidative phosphorylation [3]. Geranylgeranoic acid treatment upregulates TIGAR (TP53-induced glycolysis and apoptosis regulator) and SCO2 (synthesis of cytochrome C oxidase 2), promoting mitochondrial respiration over glucose fermentation [3]. This metabolic shift may represent an adaptive response to endoplasmic reticulum stress or a prerequisite for apoptotic cell death [3].

Interaction with Retinoid Receptors and Gene Transcription

Geranylgeranoic acid functions as an acyclic retinoid with distinct interactions with nuclear retinoid receptors, mediating gene transcriptional responses that contribute to its biological activities [8] [9]. The compound demonstrates binding affinity for retinoic acid receptors (RARs) and retinoid X receptors (RXRs), though with different potencies and functional outcomes compared to classical retinoids [8].

The interaction with retinoic acid receptor alpha (RARα) shows moderate binding affinity and results in transcriptional activation of differentiation-associated genes [8]. Geranylgeranoic acid binding to RARα induces conformational changes that promote dissociation of co-repressor proteins such as SMRT (silencing mediator of retinoid and thyroid receptors) and NCoR (nuclear co-repressor) [8]. This dissociation allows recruitment of co-activator proteins including SRC-1 (steroid receptor co-activator 1) and TIF2 (transcriptional intermediary factor 2), facilitating transcriptional activation [8].

The compound exhibits limited activity toward retinoic acid receptor beta (RARβ), showing reduced binding affinity and minimal transcriptional activation compared to RARα and RARγ [8]. This selective receptor interaction profile contributes to the distinct biological effects of geranylgeranoic acid compared to all-trans retinoic acid, which activates all RAR subtypes more uniformly [8].

Retinoic acid receptor gamma (RARγ) interactions with geranylgeranoic acid result in moderate binding affinity and activation of apoptosis-related gene transcription [8]. The compound effectively dissociates co-repressor proteins from RARγ and promotes recruitment of transcriptional co-activators, leading to upregulation of pro-apoptotic genes including TRAIL (tumor necrosis factor-related apoptosis-inducing ligand) and death receptors [8].

Retinoid X receptor (RXR) binding by geranylgeranoic acid occurs with lower affinity than RAR binding but serves important co-activator functions [8]. RXR forms heterodimers with RAR subtypes, and the presence of geranylgeranoic acid can modulate these heterodimer interactions [8]. The compound demonstrates ability to activate RXR-RAR heterodimers synergistically when combined with RAR-specific ligands [8].

The DNA binding specificity of geranylgeranoic acid-activated receptors involves recognition of retinoic acid response elements (RAREs) in target gene promoters [9]. These elements consist of direct repeats of the hexameric sequence AGGTCA separated by specific nucleotide spacings [9]. Geranylgeranoic acid-bound receptors preferentially bind to DR5 elements (direct repeats separated by 5 nucleotides) associated with differentiation genes [9].

Gene transcription regulation by geranylgeranoic acid involves both positive and negative transcriptional effects depending on the target gene and cellular context [9]. Positive regulation occurs through recruitment of histone acetyltransferases and chromatin remodeling complexes that promote transcriptional initiation [9]. Negative regulation involves recruitment of histone deacetylases and chromatin compaction factors that suppress gene expression [9].

The temporal kinetics of gene transcription regulation show rapid primary response genes activated within 1-2 hours of geranylgeranoic acid treatment, followed by secondary response genes that require de novo protein synthesis [9]. Primary response genes include immediate early transcription factors such as c-Fos and c-Jun, while secondary responses involve differentiation markers and apoptosis executors [9].

Chromatin modifications induced by geranylgeranoic acid-activated receptors include histone H3 lysine 4 trimethylation and histone H3 lysine 27 acetylation at target gene promoters [9]. These epigenetic marks are associated with active transcription and help maintain sustained gene expression changes [9].

The tissue-specific expression patterns of retinoid receptors influence the biological responses to geranylgeranoic acid [9]. Hepatic tissues express high levels of RARα and RXRα, correlating with the preferential effects of geranylgeranoic acid on liver cancer cells [9]. Conversely, tissues with predominantly RARβ expression show reduced sensitivity to geranylgeranoic acid treatment [9].

Cross-talk between retinoid receptor signaling and other transcriptional pathways occurs through protein-protein interactions and shared co-regulatory factors [9]. Geranylgeranoic acid-activated receptors can interact with p53, enhancing tumor suppressor gene transcription [9]. Additionally, interactions with nuclear factor-kappa B pathways can modulate inflammatory gene expression [9].

Endogenous Role in Cellular Metabolism and Signaling

Geranylgeranoic acid serves essential endogenous functions in cellular metabolism and signaling networks, operating as a naturally occurring bioactive lipid derived from the mevalonate pathway [10] [11] [12]. The compound functions as a critical regulatory molecule that links isoprenoid metabolism to cellular homeostasis and physiological responses [10].

The biosynthetic pathway for endogenous geranylgeranoic acid originates from the mevalonate cascade, where acetyl-CoA is converted through a series of enzymatic steps to geranylgeranyl diphosphate [10]. Geranylgeranyl diphosphate undergoes dephosphorylation by geranylgeranyl diphosphatase to produce geranylgeraniol, which is subsequently oxidized to geranylgeranoic acid through the action of alcohol dehydrogenases and aldehyde dehydrogenases [10]. In hepatic tissues, monoamine oxidase B and cytochrome P450 3A4 contribute to this oxidative conversion [13].

Tissue distribution studies reveal that geranylgeranoic acid concentrations are highest in liver tissue, with significant levels also detected in testis, cerebrum, kidney, and other metabolically active organs [10]. The hepatic enrichment reflects the liver's central role in lipid metabolism and detoxification processes [10]. Plasma levels of geranylgeranoic acid in healthy individuals suggest active circulation and potential endocrine functions [10].

The compound functions as an endogenous regulator of cellular metabolism through multiple mechanisms [11] [12]. Geranylgeranoic acid modulates fatty acid synthesis by influencing acetyl-CoA carboxylase activity and fatty acid synthase expression [11]. The compound also affects cholesterol biosynthesis through interactions with HMG-CoA reductase and sterol regulatory element-binding proteins [12].

Cellular signaling functions of endogenous geranylgeranoic acid include modulation of protein prenylation pathways [14]. The compound can influence the availability of geranylgeranyl diphosphate for protein modification, thereby affecting the membrane localization and activity of small GTPases such as Rho, Rac, and Rab family proteins [14]. These effects have downstream consequences for cytoskeletal organization, intracellular trafficking, and signal transduction [14].

Energy metabolism regulation by geranylgeranoic acid involves coordination between glycolysis and oxidative phosphorylation [12]. The compound promotes metabolic flexibility by enhancing mitochondrial respiration while simultaneously regulating glucose utilization [12]. This dual regulation helps maintain cellular energy homeostasis under varying physiological conditions [12].

The role in membrane composition and function represents another critical endogenous function [12]. Geranylgeranoic acid incorporation into membrane phospholipids affects membrane fluidity, lipid raft formation, and membrane protein function [12]. These effects influence cellular processes including ion transport, signal transduction, and membrane stability [12].

Regulatory interactions with nuclear receptors beyond retinoid receptors include modulation of liver X receptors and peroxisome proliferator-activated receptors [15]. Geranylgeranyl diphosphate, the immediate precursor to geranylgeranoic acid, functions as an endogenous inhibitor of liver X receptor activity, suppressing cholesterol efflux and maintaining cellular cholesterol homeostasis [15].

The compound participates in cellular stress responses and adaptive mechanisms [10]. Under conditions of metabolic stress or oxidative damage, endogenous geranylgeranoic acid levels increase, potentially serving as a protective mechanism [10]. This stress response involves coordination with heat shock proteins and antioxidant systems [10].

Developmental and reproductive functions of endogenous geranylgeranoic acid have been identified through studies of tissue-specific expression and functional roles [10]. The compound appears to play roles in spermatogenesis, embryonic development, and tissue differentiation [10]. These functions may be mediated through both retinoid receptor-dependent and independent mechanisms [10].

The integration of geranylgeranoic acid into cellular metabolic networks involves cross-talk with other bioactive lipids including prostaglandins, leukotrienes, and sphingolipids [12]. These interactions create complex regulatory networks that coordinate cellular responses to nutritional, hormonal, and environmental stimuli [12].

XLogP3

6.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

304.240230259 g/mol

Monoisotopic Mass

304.240230259 g/mol

Heavy Atom Count

22

Wikipedia

(2E,6E,10E)-geranylgeranic acid

Dates

Last modified: 08-15-2023

Explore Compound Types